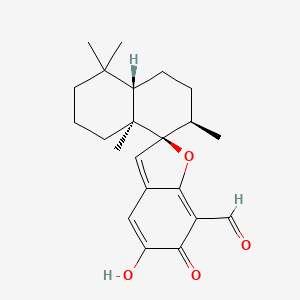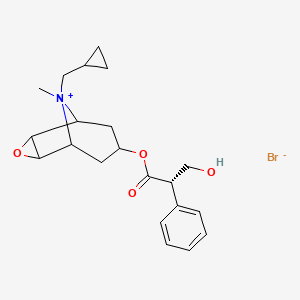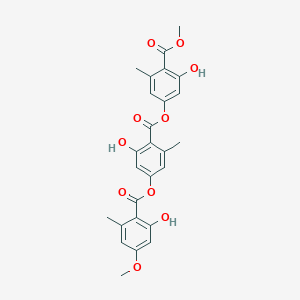
Tenuiorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenuiorin is a carbonyl compound.
Scientific Research Applications
Lipoxygenase Inhibition and Antiproliferative Activity
Tenuiorin, identified as an active component from the lichen Peltigera leucophlebia, exhibited in vitro inhibitory activity against 15-lipoxygenase and 5-lipoxygenase. This inhibitory activity suggests potential therapeutic roles in conditions mediated by lipoxygenases. Moreover, tenuiorin demonstrated moderate antiproliferative activity against certain cancer cell lines, implying potential applications in cancer therapy, although the extent and mechanism of these effects need further exploration (Ingolfsdottir et al., 2002).
Neuroprotective Potential in Alzheimer’s Disease
Tenuiorin isolated from the Antarctic lichen Umbilicaria antarctica showed inhibitory effects on tau protein, a protein involved in the neurodegenerative pathology of Alzheimer's disease. This finding suggests a potential neuroprotective role of tenuiorin in Alzheimer’s disease and related tauopathies. Molecular modeling indicated that tenuiorin might interact with specific motifs of tau protein, highlighting a possible molecular basis for its neuroprotective effects (Salgado et al., 2018).
Trypanocidal Activity
In a study focusing on the lichen Pseudocyphellaria coriifolia, tenuiorin was identified among the main constituents. The isolated tenuiorin, along with other compounds, was screened for its effects against Trypanosoma cruzi, a parasitic organism. Some of the compounds, particularly hopane terpenoids, showed antiparasitic properties, though the specific role and efficacy of tenuiorin in this context require further research (Cuellar Fritis et al., 2013).
properties
Product Name |
Tenuiorin |
|---|---|
Molecular Formula |
C26H24O10 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C26H24O10/c1-12-6-15(33-4)9-18(27)22(12)25(31)36-17-8-14(3)23(20(29)11-17)26(32)35-16-7-13(2)21(19(28)10-16)24(30)34-5/h6-11,27-29H,1-5H3 |
InChI Key |
HTOPMCGBOADATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)O)O)O)OC |
synonyms |
tenuiorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1250772.png)
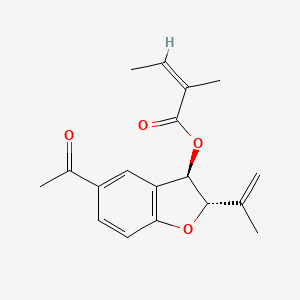
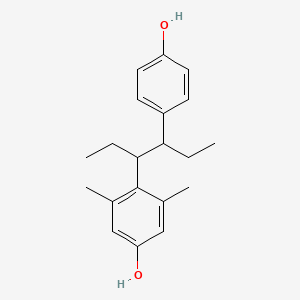
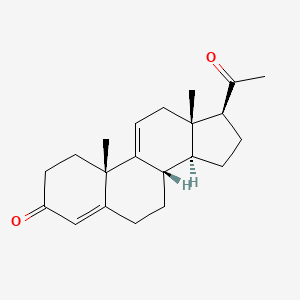
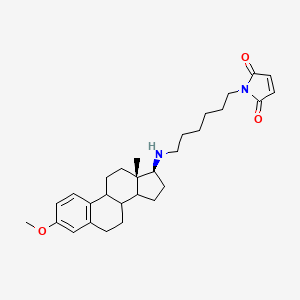
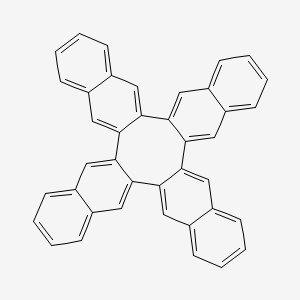
![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
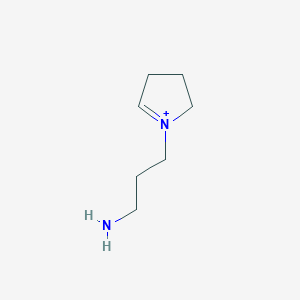

![(1S,3R,7Z,9R,12S,13R,15S)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1250788.png)

